Off-Target Selectivity Profile: MAO-A vs. MAO-B Inhibition
In a head-to-head comparison of inhibitory activity against human monoamine oxidase isoforms, 3-(3-Aminobutyl)oxazolidin-2-one demonstrates a pronounced selectivity for MAO-B over MAO-A, a property critical for mitigating potential off-target neurotoxicity in antibacterial candidates [1]. This contrasts with the lack of reported isoform selectivity data for the clinical comparator linezolid [2].
| Evidence Dimension | Inhibition of Human Monoamine Oxidase Isoforms (IC50) |
|---|---|
| Target Compound Data | MAO-B: 68 nM; MAO-A: 2020 nM |
| Comparator Or Baseline | Linezolid: MAO isoform selectivity profile not reported in primary literature |
| Quantified Difference | ~30-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of human MAO-B and MAO-A after 1 hr by luminescence assay |
Why This Matters
MAO-B selectivity is a critical safety filter in antibacterial development, as MAO-A inhibition is associated with adverse drug-drug interactions and hypertensive crises, making this compound a safer starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50425475 (CHEMBL2313286). Enzyme Inhibition Constant Data for 3-(3-Aminobutyl)oxazolidin-2-one. View Source
- [2] Zhanel, G. G., et al. (1998). The Pharmacologic and Bacteriologic Properties of Oxazolidinones, a New Class of Synthetic Antimicrobials. Pharmacotherapy, 18(3), 456-468. View Source
